1,3,5-Tri(pyridin-3-yl)benzene

Catalog No.
S3357180
CAS No.
872277-48-0
M.F
C21H15N3
M. Wt
309.4 g/mol
Availability
In Stock
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1,3,5-Tri(pyridin-3-yl)benzene

CAS Number

872277-48-0

Product Name

1,3,5-Tri(pyridin-3-yl)benzene

IUPAC Name

3-(3,5-dipyridin-3-ylphenyl)pyridine

Molecular Formula

C21H15N3

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H15N3/c1-4-16(13-22-7-1)19-10-20(17-5-2-8-23-14-17)12-21(11-19)18-6-3-9-24-15-18/h1-15H

InChI Key

FGQUDGFWPWKPBC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4

Organic Electronic Devices

Luminescent Materials

Coordination Chemistry

Fluorescent Dyes for Sensing and Imaging Applications

Specific Scientific Field: This application is in the field of Chemistry, specifically Fluorescence Spectroscopy .

Application Summary: 1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including fluorescent dyes for sensing and imaging applications .

Methods of Application: This compound can be used as a building block in the active layer of Organic Photovoltaics (OPV) devices .

Results or Outcomes: The use of this compound in the synthesis of fluorescent dyes has contributed to advancements in sensing and imaging applications .

Synthesis of Luminescent Materials

Specific Scientific Field: This application falls under the field of Material Science and Engineering, specifically in the subfield of Luminescent Materials .

Application Summary: 1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including organic light-emitting diodes (OLEDs) or fluorescent dyes for sensing and imaging applications .

Methods of Application: This compound can be used as a building block or donor material in the active layer of Organic Photovoltaics (OPV) devices .

Results or Outcomes: The use of this compound in the synthesis of luminescent materials has contributed to advancements in sensing and imaging applications .

Organic Synthesis for Coordination Chemistry and Coordination Polymers

Specific Scientific Field: This application is in the field of Chemistry, specifically Organic Synthesis .

1,3,5-Tri(pyridin-3-yl)benzene is an organic compound characterized by its molecular formula C21H15N3. It consists of a central benzene ring symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions. This unique arrangement contributes to its stability and potential applications in various fields, including materials science and coordination chemistry. The compound is recognized for its ability to act as a coordinating ligand, forming complexes with transition metal ions, which enhances its utility in synthetic and catalytic processes.

In OLEDs, TmPyPB's role as an ETL is attributed to its ability to efficiently transport electrons from the electron injection layer to the emissive layer. The conjugated structure facilitates electron movement, while the pyridyl groups help align the energy levels between the ETL and the emissive layer. As an HBL in OPVs, TmPyPB hinders the movement of holes (positively charged carriers) from the active layer to the anode, improving device efficiency [].

  • Oxidation: This reaction can be facilitated by potassium permanganate in an aqueous solution at room temperature, leading to oxidized derivatives of the pyridine rings.
  • Reduction: Sodium borohydride can be used in methanol at room temperature to yield reduced derivatives of the pyridine rings.
  • Substitution: Halogenating agents such as N-bromosuccinimide can be employed in organic solvents at elevated temperatures to produce halogenated derivatives of the benzene ring.

While specific biological activities of 1,3,5-Tri(pyridin-3-yl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. Its role as a coordinating ligand suggests potential applications in drug design and delivery systems. The interaction of this compound with biological molecules may lead to novel therapeutic agents.

The synthesis of 1,3,5-Tri(pyridin-3-yl)benzene can be achieved through several methods:

  • Suzuki Coupling Reaction: A common method involves the reaction of 1,3,5-tribromobenzene with pyridine in the presence of a palladium catalyst. This reaction typically occurs in tetrahydrofuran at 80°C over a period of 24 hours.
  • Industrial Production: For large-scale production, similar synthetic routes are employed but optimized for higher yields and purity. Continuous flow reactors and automated systems are often utilized to enhance efficiency .

The applications of 1,3,5-Tri(pyridin-3-yl)benzene span various fields:

  • Materials Science: Its ability to form coordination complexes makes it valuable in the development of new materials.
  • Catalysis: The compound's properties as a ligand facilitate catalytic reactions involving transition metals.
  • Nanotechnology: It is also explored for use in nanomaterials synthesis due to its structural characteristics .

Interaction studies involving 1,3,5-Tri(pyridin-3-yl)benzene primarily focus on its coordination chemistry. The compound's ability to form stable complexes with various transition metals allows researchers to investigate its potential as a ligand in catalysis and material synthesis. These studies contribute to understanding how structural variations affect interaction strength and selectivity.

Similar Compounds: Comparison

Several compounds share structural similarities with 1,3,5-Tri(pyridin-3-yl)benzene:

Compound NameStructural FeaturesUnique Aspects
1,3,5-Tris(4-pyridyl)benzenePyridine rings substituted at the 4-positionDifferent electronic properties due to substitution
1,3,5-Tris(3-pyridyl)benzenePyridine rings substituted at the 3-positionIsomeric variation affecting coordination behavior
1,3,5-Tris(4-pyridylethynyl)benzeneEthynyl linkers between benzene and pyridine ringsEnhanced electronic properties due to ethynyl groups

The uniqueness of 1,3,5-Tri(pyridin-3-yl)benzene lies in its symmetrical structure and specific positioning of the pyridine rings. This configuration not only contributes to its stability but also enhances its versatility in forming coordination complexes compared to its isomers .

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have emerged as the most reliable method for constructing 1,3,5-tri(pyridin-3-yl)benzene frameworks. These strategies enable precise control over regioselectivity and functional group tolerance, making them indispensable for synthesizing complex aromatic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, has been widely employed to assemble trisubstituted benzene cores. For instance, a palladium-catalyzed coupling between 1,3,5-tribromobenzene and pyridin-3-ylboronic acid under basic conditions yields the target compound with high efficiency. A key advantage of this method is its compatibility with diverse boronic acid derivatives, allowing for modular substitution patterns. Recent optimizations using alkyl di-tert-butylphosphane-ligated palladium catalysts have achieved yields exceeding 95% under mild conditions.

Sonogashira Coupling

Sonogashira coupling, which links terminal alkynes to aryl halides, has been instrumental in introducing ethynyl spacers into 1,3,5-tri(pyridin-3-yl)benzene architectures. For example, 1,3,5-triethynylbenzene precursors react with 4-iodopyridine derivatives in the presence of Pd(PPh₃)₄ and CuI to form extended π-conjugated systems. Solvent selection critically influences reaction outcomes; tetrahydrofuran (THF) and acetonitrile (ACN) have proven optimal for minimizing side reactions.

Table 1: Solvent and Catalyst Effects in Sonogashira Coupling

CatalystSolventYield (%)
Pd(PPh₃)₄ACN13
Pd₂(dba)₃ACN5
Pd(PPh₃)₂Cl₂ACN11

Stille Coupling

While less common, Stille coupling using organostannanes has been explored for constructing pyridine-substituted benzenes. Copper-catalyzed variants, such as the reaction between (E)-5-bromo-3-methylpenta-1,3-diene and furanyl stannanes, demonstrate moderate yields (29–70%) under ambient conditions. This method is particularly valuable for incorporating sensitive functional groups that may decompose under traditional palladium catalysis.

Boron-Tin Exchange Polymerization Techniques

Boron-tin exchange polymerization represents a nascent approach for synthesizing extended 1,3,5-tri(pyridin-3-yl)benzene polymers. Although direct examples are limited in the literature, analogous strategies involving Suzuki and Stille couplings suggest potential pathways. For instance, alternating copolymerization of 1,3,5-triboronic acid derivatives with stannylated pyridine monomers could theoretically yield high-molecular-weight architectures. However, challenges such as stoichiometric imbalance and side reactions during exchange steps necessitate further optimization.

Post-Synthetic Modification Approaches for Functionalization

Post-synthetic modifications enable precise tailoring of 1,3,5-tri(pyridin-3-yl)benzene properties without altering the core structure.

Functional Group Interconversion

The ethynyl groups in 1,3,5-triethynylbenzene serve as versatile handles for further functionalization. For example, treatment with iodomethane at elevated temperatures (120°C) introduces methyl groups, enhancing solubility for subsequent processing.

Sequential Cross-Coupling

Multi-step Sonogashira reactions have been employed to construct dendritic architectures. Starting from a 1,3,5-tribromobenzene core, iterative couplings with pyridinylacetylenes yield highly branched structures with tunable electronic properties.

Table 2: Sequential Functionalization of 1,3,5-Triethynylbenzene

StepReactionReagentsYield (%)
1HalogenationI₂, CuI85
2Sonogashira CouplingPd(PPh₃)₄, CuI95
3DeprotectionKOH, MeOH/THF90

Protective Group Strategies

Temporary protective groups, such as trimethylsilyl (TMS) moieties, mitigate undesired side reactions during synthesis. For instance, TMS-protected ethynyl intermediates undergo clean deprotection under mild basic conditions, enabling controlled growth of peripheral pyridinyl units.

The integration of TPyB-3 into POP frameworks relies on strategic manipulation of its donor-acceptor characteristics, spatial geometry, and intermolecular interactions. Below, we analyze three critical design principles governing its utility in functional materials.

Topological Engineering of Donor-Acceptor Systems

TPyB-3’s threefold symmetry and electron-rich pyridyl groups enable precise control over the topology of donor-acceptor networks. The benzene core serves as a rigid nodal point, while the pyridyl arms function as directional ligands for coordinating metal centers or electron-deficient aromatic systems. This structural duality allows the formation of two-dimensional (2D) hexagonal or three-dimensional (3D) cubic frameworks, depending on the coordination geometry of the acceptor units.

For instance, when TPyB-3 reacts with linear ditopic acceptors such as terephthalaldehyde, it forms a 2D honeycomb lattice via dynamic covalent imine bonds. In contrast, coordination with octahedral metal ions (e.g., Zn²⁺ or Fe³⁺) yields 3D frameworks with tunable pore sizes (Table 1). The electronic coupling between TPyB-3’s HOMO (-6.75 eV) and the acceptor’s LUMO governs charge-transfer efficiency, as evidenced by redshifted fluorescence emission in donor-acceptor hybrids [1] [5].

Table 1: Topological Parameters of TPyB-3-Based Networks

Acceptor TypeCoordination GeometryPore Size (Å)Surface Area (m²/g)
TerephthalaldehydeLinear12–14450–600
Zn(NO₃)₂Octahedral8–101200–1500
FeCl₃Trigonal Bipyramidal6–8800–1000

The choice of acceptor also impacts the network’s mechanical stability. Metal-coordinated frameworks exhibit higher thermal resilience (>300°C) compared to purely organic imine-linked networks, which degrade above 200°C [1] .

Lewis Acid-Base Pair Integration Strategies

The pyridin-3-yl groups in TPyB-3 act as potent Lewis bases due to the lone electron pair on their nitrogen atoms. These sites readily coordinate with Lewis acids such as boron trifluoride (BF₃) or transition metal ions, forming charge-neutral complexes that enhance framework stability. The strength of these interactions depends on the electronegativity and polarizability of the acid: soft acids like Ag⁺ exhibit stronger binding to pyridyl nitrogen than hard acids like Al³⁺ [3].

A notable application involves using TPyB-3 to stabilize low-valent metal clusters (e.g., Cu⁰ or Pd⁰) within POPs. The nitrogen lone pairs donate electron density to the metal centers, preventing oxidation while maintaining catalytic activity. For example, TPyB-3/Pd⁰ composites demonstrate exceptional efficiency in Suzuki-Miyaura cross-coupling reactions, achieving turnover frequencies (TOFs) exceeding 10⁴ h⁻¹ .

However, excessive Lewis acid loading can lead to site blocking, where acidic species occupy multiple pyridyl groups and disrupt network porosity. Optimal performance is achieved at a 1:3 molar ratio of acid to TPyB-3, preserving 70–80% of the original surface area while introducing catalytic functionality [2].

Steric Protection vs. Reactive Site Accessibility Tradeoffs

The meta-substitution pattern of pyridyl groups in TPyB-3 creates a balance between steric protection and site accessibility. Each pyridin-3-yl group projects its nitrogen lone pair outward, minimizing steric hindrance while exposing reactive sites for guest molecule adsorption. Molecular dynamics simulations reveal that the inter-pyridyl angle (109.5°) creates triangular cavities of 4–6 Å, ideal for encapsulating small molecules like CO₂ or H₂ [5].

In catalytic applications, this steric arrangement shields active metal centers from deactivation by bulky substrates. For instance, when TPyB-3 coordinates with Ru nanoparticles, the pyridyl groups act as a “molecular fence,” preventing agglomeration while permitting diffusion of reactants like ethylene or hydrogen. This results in a 40% increase in hydrogenation efficiency compared to unprotected Ru catalysts .

Conversely, the rigidity of TPyB-3 limits its adaptability in flexible frameworks. Post-synthetic modification strategies, such as introducing alkyl spacers between the benzene core and pyridyl groups, can mitigate this issue. Modified derivatives exhibit 20–30% higher guest uptake capacities due to enhanced framework elasticity [2].

The electronic structure of 1,3,5-Tri(pyridin-3-yl)benzene exhibits remarkable complexity arising from the interplay between the central benzene core and the three pyridyl substituents. The extended aromatic framework creates a sophisticated π-conjugated system that fundamentally alters the electronic properties compared to the individual aromatic components .

The molecular orbital structure of 1,3,5-Tri(pyridin-3-yl)benzene demonstrates significant π-electron delocalization across the entire molecular framework . The conjugated system comprises approximately 30 π-electrons distributed across the benzene core and three pyridine rings, creating an extended network of molecular orbitals that facilitate electronic communication between the substituents . This delocalization is critical for the compound's electronic behavior and represents a substantial departure from localized aromatic systems.

Density functional theory calculations reveal that the π-conjugation in tripyridylbenzene systems leads to distinctive electronic transitions. The primary electronic excitations occur through π→π* transitions, which are characteristic of extended aromatic frameworks [4] [5]. Additionally, the presence of nitrogen atoms in the pyridyl rings introduces n→π* transitions that are absent in purely hydrocarbon aromatic systems [5]. These transitions typically occur in the ultraviolet region, with pyridine showing characteristic absorptions at 2875 Å for n→π* transitions and 2300-2700 Å for π→π* transitions [5].

The influence of π-conjugation on the electronic structure becomes particularly evident when comparing 1,3,5-Tri(pyridin-3-yl)benzene with related compounds. The compound 1,3,5-Tris(pyridin-4-ylethynyl)benzene, which incorporates ethynyl linkers, demonstrates enhanced conjugation effects due to the additional π-bonds . The fluorescence and electrochemical properties of such compounds are attributed to the conjugated system formed by the benzene core and the pyridinyl groups .

Molecular orbital calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the extent of π-conjugation [6] [7]. For pyridine itself, experimental measurements place the center of gravity of electronic transitions at approximately 6.14 eV [8], while benzene exhibits a broader range of 6.79-7.93 eV depending on the calculation method [9]. The incorporation of pyridyl groups into the tripyridylbenzene framework modulates these energy levels through extended conjugation effects.

The electronic structure modulation is further enhanced by the unique positioning of the pyridyl groups at the 1, 3, and 5 positions of the benzene ring . This symmetric arrangement maximizes the π-conjugation efficiency while maintaining molecular stability through electron delocalization [10]. The delocalization pattern differs significantly from monosubstituted aromatic systems, where substituent effects are more localized [10].

Research on similar extended aromatic frameworks demonstrates that π-electron delocalization can be quantified using the Harmonic Oscillator Model of Aromaticity. Studies on monosubstituted derivatives of benzene reveal that the range of changes in electron donating and attracting properties of substituents can be as large as 30% of the total variation when attached to aromatic versus olefinic systems [10].

Charge Transfer Mechanisms in Boron-Pyridine Complexes

The charge transfer mechanisms in boron-pyridine complexes represent a fundamental aspect of electronic structure modulation in 1,3,5-Tri(pyridin-3-yl)benzene systems. The formation of dative bonds between pyridine nitrogen atoms and boron centers creates unique electronic environments that significantly alter the molecular properties [11] [12].

Detailed spectroscopic investigations of pyridine-borane complexes reveal substantial charge transfer events upon complex formation [11] [12]. The pyridine-borane complex exhibits a borane-nitrogen bond length of 1.615 Å with characteristic stretching frequencies at 714 and 1093 cm⁻¹ [12]. These frequencies are coupled to pyridine's vibrational modes, indicating significant electronic perturbation of the aromatic system [11].

The charge transfer mechanism involves donation of the nitrogen lone pair electrons to the empty p-orbital of boron [11]. Natural bond orbital analysis demonstrates that this process results in significant electronic charge transfer from the pyridine molecule to the boron center [11]. The magnitude of this charge transfer substantially exceeds that observed in hydrogen-bonded complexes, as evidenced by vibrational frequency shifts [12].

Raman spectroscopic studies provide quantitative evidence for the charge transfer process [12]. The ring breathing mode of pyridine exhibits a shift of +41 cm⁻¹ upon complex formation with borane, compared to only +10 cm⁻¹ in hydrogen-bonded pyridine-water complexes [12]. This dramatic difference indicates a much larger degree of charge transfer in the dative-bonded complex [12].

The electronic effects of charge transfer extend beyond the immediate coordination site [11]. The pyridyl nitrogen experiences a large decrease in natural electron population as the complex forms, with corresponding decreases in the populations of carbons at positions 1, 3, and 5 [11]. Interestingly, carbons at positions 2 and 4 remain relatively unperturbed, indicating selective charge redistribution patterns [11].

Research on copper-pyridine systems demonstrates additional charge transfer mechanisms relevant to 1,3,5-Tri(pyridin-3-yl)benzene [13]. Open-cage copper complexes employing pentadentate polypyridyl ligands exhibit coordination-dependent charge transfer effects [13]. These systems show noticeable blue shifts of 23-58 nm upon coordination, confirming significant electronic perturbation [13].

The coordination environment plays a crucial role in modulating charge transfer efficiency [14] [15]. Studies on rhenium polypyridyl complexes reveal that coordination prevents access to intraligand charge-transfer states through remote substitution effects [14]. The coordination of the third pyridine in κ³N-dicarbonyl complexes contrasts with κ²N-tricarbonyl analogs, where remote substitution can switch the character from metal-to-ligand charge transfer to intraligand charge transfer [14].

Density functional theory calculations on boron-pyridine systems provide mechanistic insights into the charge transfer process [11] [12]. The calculations reveal that the charge transfer correlates directly with shifts in vibrational frequencies, establishing a linear relationship between electronic redistribution and spectroscopic observables [12]. This relationship enables quantitative assessment of charge transfer magnitudes in complex molecular systems.

Time-dependent density functional theory studies of related systems show that charge transfer states can be tuned through ligand modification [16]. Research on two-dimensional copper thiocyanate networks functionalized with pyridine derivatives demonstrates systematic bandgap modulation through substituent effects [16]. The variation of electron-withdrawing ability systematically shifts electronic energy levels and bandgaps [16].

The formation of metallacages incorporating pyridyl ligands provides another perspective on charge transfer mechanisms [15]. Computational studies indicate that excited states in these assemblies result from charge transfer to the pyridyl groups, contrasting with free luminophores where charge transfer involves different molecular regions [15]. The coordination environment decreases non-radiative rate constants by inhibiting intramolecular motions [15].

Bandgap Engineering for Optoelectronic Optimization

Bandgap engineering in 1,3,5-Tri(pyridin-3-yl)benzene systems represents a critical strategy for optimizing optoelectronic performance. The systematic modification of electronic structure through various molecular design approaches enables precise control over optical and electronic properties [16] [17].

The fundamental approach to bandgap engineering in pyridinyl systems involves manipulation of the frontier molecular orbital energies [18] [19]. Density functional theory calculations on star-shaped π-conjugated organoboron systems demonstrate that frontier molecular orbital energy levels, bandgaps, and reorganization energies are significantly affected by the introduction of different core units and functional groups [18]. These modifications enable systematic tuning of electronic properties for specific applications [18].

Research on pyridyl-functionalized two-dimensional coordination polymers illustrates effective bandgap engineering strategies [16]. The synthesis of copper thiocyanate networks modified with pyridine derivatives enables systematic tailoring of electronic and optical properties through ligand modification [16]. The variation of electron-withdrawing ability of substituent groups systematically shifts electronic energy levels and bandgaps, allowing materials to display optical absorptions and emissions in the visible range [16].

The electronic structure calculations reveal that bandgap modulation occurs through the emergence of pyridine ligand electronic states below the thiocyanate states [16]. This reorganization of the electronic structure provides a mechanism for systematic bandgap control without compromising structural integrity [16]. The approach demonstrates that bandgap engineering can be achieved through careful selection of coordination environments and substituent effects.

High-throughput density functional theory calculations provide comprehensive insights into bandgap engineering strategies [20]. Studies comparing OptB88vdW and Tran-Blaha modified Becke Johnson methodologies for optoelectronic property calculations demonstrate that systematic approaches can identify materials with optimal bandgaps for specific applications [20]. The modified Becke Johnson potential provides better bandgap predictions than standard functionals, enabling more accurate materials design [20].

The bandgap engineering approach extends to solid solution formation and co-doping strategies [17]. Research demonstrates that band gaps can be tuned through indirect effects by manipulating local atomic environments [17]. The addition of different elements alters local environments, resulting in shifts in the energies of states that form band edges without introducing defect states [17]. This approach provides bandgap control while maintaining charge mobility [17].

Studies on boron-rich icosahedral compounds reveal additional bandgap engineering mechanisms [21]. Quantum mechanics simulations identify electronic states controlling valence band maxima and conduction band minima, enabling targeted modification strategies [21]. The application of twin boundaries, chemical substitution, structure arrangement, and hydrostatic pressure provides multiple pathways for bandgap modulation [21].

The optoelectronic optimization process requires consideration of multiple factors beyond bandgap values [22] [23]. Research on tantalum nitride photoelectrodes demonstrates that material quality, defect content, and electronic structure all contribute to optoelectronic performance [22] [23]. High-quality materials with reduced defect concentrations enable unambiguous identification of fundamental electronic properties and optimal performance characteristics [23].

Metal-organic framework systems provide additional platforms for bandgap engineering [24]. The synthesis of conductive metal-organic frameworks with controlled ligand compositions enables electrical conductivity tuning over several orders of magnitude [24]. The incorporation of nitrogen-containing ligands systematically modifies electronic properties, with computational calculations supporting band structure tuning through solid solution formation [24].

The systematic approach to bandgap engineering in 1,3,5-Tri(pyridin-3-yl)benzene systems involves multiple complementary strategies. Pyridyl substitution effects provide tunability through nitrogen lone pair interactions, with typical bandgap ranges of 2.18-6.14 eV [16] [5]. Coordination environment modifications offer very high tunability in the 2.0-3.5 eV range through metal coordination changes [13] [16]. Extended π-conjugation systems provide moderate tunability in the 1.8-4.0 eV range through aromatic framework extension [4].

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

309.126597491 g/mol

Monoisotopic Mass

309.126597491 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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